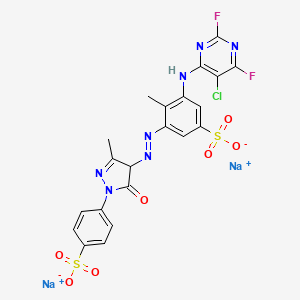![molecular formula C24H18N2O2 B12789208 9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione CAS No. 7467-87-0](/img/structure/B12789208.png)
9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione: is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione typically involves the chemical modification of indazole derivatives. One common method includes the epoxidation, degradative oxidation, and N-acyl condensation reactions of prenyl-substituted benzoindazole . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms in the indazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of acids or bases.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
Biology: In biological research, 9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione derivatives have shown significant antiproliferative activity against various cancer cell lines, making them promising candidates for anticancer drug development .
Medicine: The compound’s derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione involves its interaction with specific molecular targets. For instance, its antiproliferative activity is attributed to the inhibition of mitochondrial electron transport and the decoupling of oxidative phosphorylation . This leads to the generation of reactive oxygen species, which induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Uniqueness: 9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione stands out due to its unique structure, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its derivatives have shown promising results in anticancer research, making it a valuable compound for further exploration.
Propriétés
Numéro CAS |
7467-87-0 |
|---|---|
Formule moléculaire |
C24H18N2O2 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
9a-benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione |
InChI |
InChI=1S/C24H18N2O2/c27-22-18-13-7-8-14-19(18)23(28)24(20(22)15-25-26-24)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20-21H,15H2 |
Clé InChI |
PHAJJSDXCOLSSX-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(=O)C3=CC=CC=C3C(=O)C2(N=N1)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


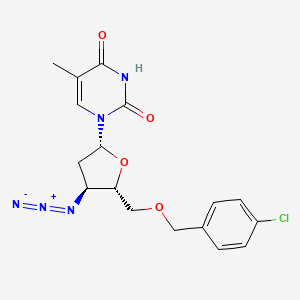
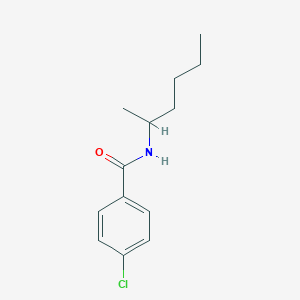

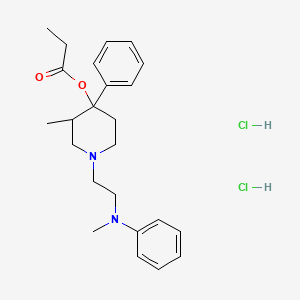
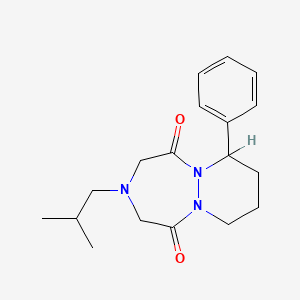

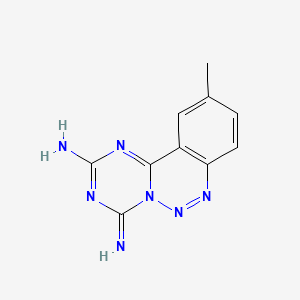
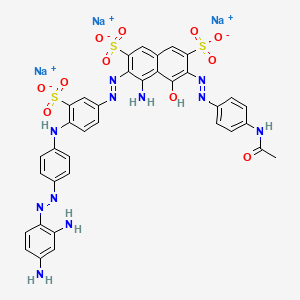
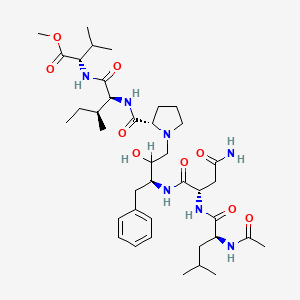
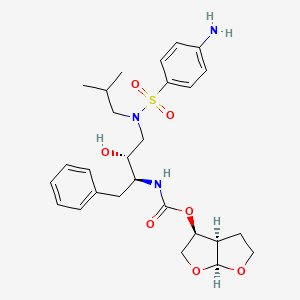
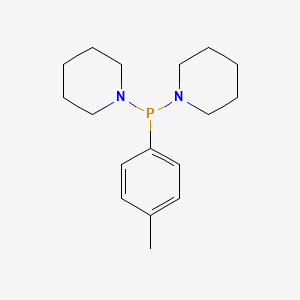
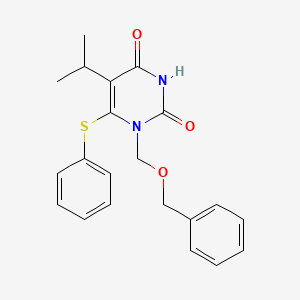
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
